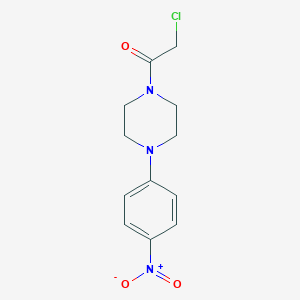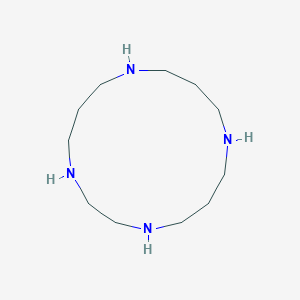
1,4,8,12-Tetraazacyclopentadecane
Übersicht
Beschreibung
1,4,8,12-Tetraazacyclopentadecane is a nitrogen crown-ether analog .
Molecular Structure Analysis
The molecular formula of 1,4,8,12-Tetraazacyclopentadecane is C11H26N4, and its molecular weight is 214.354 g/mol .
Chemical Reactions Analysis
The reaction of [CrCl3(dmf)3] (dmf = N,N-dimethylformamide) with 1,4,8,12-tetraazacyclopentadecane (15aneN4) in dmf solution gives trans-[Cr(15aneN4)Cl2]Cl in high yield. Using the dichloro complex as a precursor, a variety of Cr III complexes of formula trans-[Cr(15aneN4)X2] have been prepared and characterized .
Physical And Chemical Properties Analysis
1,4,8,12-Tetraazacyclopentadecane is a solid substance. Its melting point is between 96-102 °C .
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry
1,4,8,12-Tetraazacyclopentadecane is widely used in coordination chemistry . Its complex structure allows it to form stable complexes with various metal ions, which can be used in a variety of applications, from catalysis to materials science.
Catalysis
This compound plays a significant role in catalysis . The ability to form stable complexes with transition metals makes it an excellent ligand for catalysts used in various chemical reactions.
Drug Development
1,4,8,12-Tetraazacyclopentadecane is also used in drug development . Its ability to bind to certain biological targets can be exploited to design new drugs with improved efficacy and selectivity.
Host-Guest Chemistry
As a macrocyclic compound, 1,4,8,12-Tetraazacyclopentadecane can be used in host-guest chemistry . It can encapsulate smaller molecules within its ring structure, which can be useful in areas such as drug delivery and molecular recognition.
Material Building Blocks
This compound is used as a building block in the synthesis of new materials . These materials can have unique properties and find applications in areas such as electronics, photonics, and energy storage.
Supramolecular Host Materials
1,4,8,12-Tetraazacyclopentadecane is used in the creation of supramolecular host materials . These materials can selectively bind guest molecules, which can be exploited in sensors, switches, and other devices.
Safety and Hazards
Wirkmechanismus
Target of Action
1,4,8,12-Tetraazacyclopentadecane, also known as a nitrogen crown-ether analog , primarily targets the respiratory system . The respiratory system plays a crucial role in the exchange of gases, making it a significant target for this compound.
Mode of Action
For instance, it forms complexes with tri- and tetra-protonated forms of chloride, nitrate, iodate, and sulfate ions . This interaction with ions could potentially lead to changes in the biochemical environment.
Pharmacokinetics
Its impact on the respiratory system suggests that it may be absorbed and distributed via the respiratory tract. The metabolism and excretion of this compound remain unknown and warrant further investigation.
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that the compound may have cytotoxic properties, potentially leading to cellular damage or inflammation in the targeted tissues.
Action Environment
The action, efficacy, and stability of 1,4,8,12-Tetraazacyclopentadecane can be influenced by various environmental factors. For instance, the compound is known to be hygroscopic , suggesting that moisture in the environment could affect its stability and action. Additionally, the compound’s interaction with ions indicates that the ionic composition of the environment could influence its efficacy.
Eigenschaften
IUPAC Name |
1,4,8,12-tetrazacyclopentadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N4/c1-4-12-6-2-8-14-10-11-15-9-3-7-13-5-1/h12-15H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFDRRWNPNXBRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCCNCCNCCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332909 | |
| Record name | 1,4,8,12-Tetraazacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,8,12-Tetraazacyclopentadecane | |
CAS RN |
15439-16-4 | |
| Record name | 1,4,8,12-Tetraazacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,8,12-Tetraazacyclopentadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B99846.png)
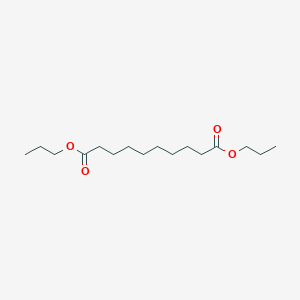
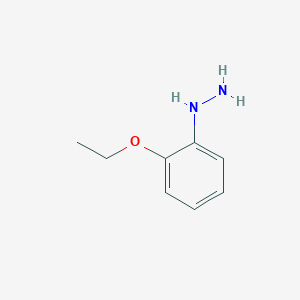



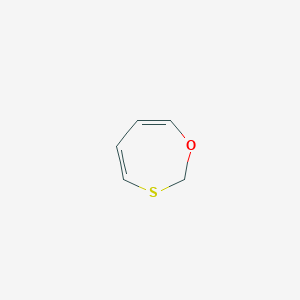
![3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]-](/img/structure/B99862.png)
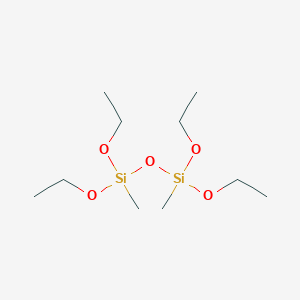

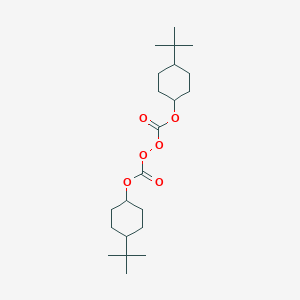
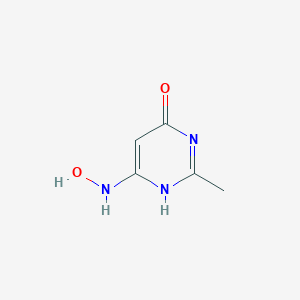
![1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-](/img/structure/B99868.png)
